![molecular formula C16H21NO2 B2447366 1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one CAS No. 1267642-46-5](/img/structure/B2447366.png)
1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C₁₆H₂₁NO₂ and a molecular weight of 259.35 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a 2,4-dimethylbenzoyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzoyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic benefits .
Comparison with Similar Compounds
1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one can be compared with similar compounds, such as:
1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]propan-1-one: This compound has a similar structure but with a propanone moiety instead of ethanone.
1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]butan-1-one: This compound features a butanone moiety, offering different reactivity and applications.
1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]pentan-1-one: With a pentanone moiety, this compound exhibits unique properties compared to its shorter-chain analogs.
Properties
IUPAC Name |
1-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-11-4-5-15(12(2)10-11)16(19)14-6-8-17(9-7-14)13(3)18/h4-5,10,14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNZWZOHLSIDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-FLUOROPHENYL)METHYL]-2-[3-(4-{[(2-METHYLPROPYL)CARBAMOYL]METHYL}PHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE](/img/structure/B2447283.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide](/img/structure/B2447284.png)
![tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2447286.png)
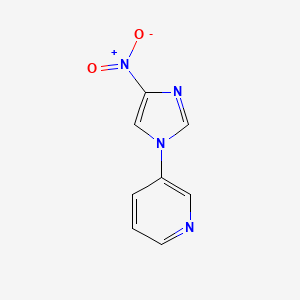
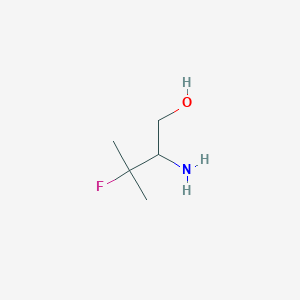

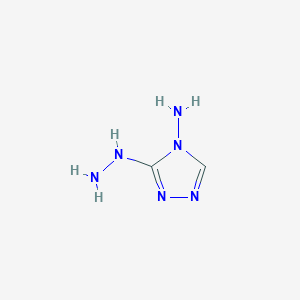
![2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2447296.png)
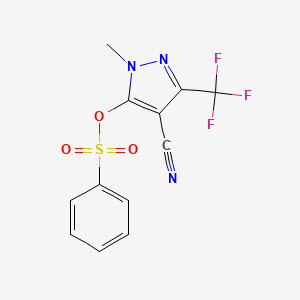
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2447298.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethylbutanamide](/img/structure/B2447300.png)
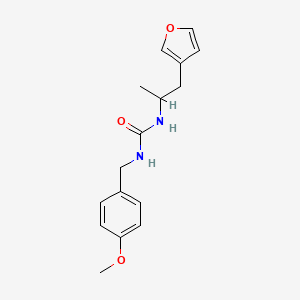
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2447304.png)
![N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2447306.png)
